N-Hydroxyisobutyrimidamide Hydrochloride

Description

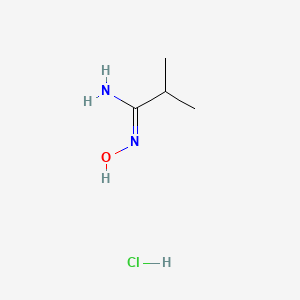

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H11ClN2O |

|---|---|

Molecular Weight |

138.59 g/mol |

IUPAC Name |

N'-hydroxy-2-methylpropanimidamide;hydrochloride |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(2)4(5)6-7;/h3,7H,1-2H3,(H2,5,6);1H |

InChI Key |

AERDUMGSGZFDGT-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)/C(=N/O)/N.Cl |

Canonical SMILES |

CC(C)C(=NO)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxyisobutyrimidamide and Its Precursors

Diverse Synthetic Routes to N-Hydroxyisobutyrimidamide

The formation of the N-hydroxyisobutyrimidamide structure can be achieved primarily through two main strategies: the reaction of an imidoyl chloride intermediate or the direct conversion of an organonitrile. Each approach has distinct characteristics and procedural considerations.

Imidoyl Chloride-Based Synthesis Strategies

One of the common methods for the synthesis of N-substituted amidoximes involves the use of N-hydroxyimidoyl chlorides as key intermediates. rsc.org This strategy typically involves a two-step process. The first step is the condensation of an aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime. This oxime is then chlorinated using agents like N-chlorosuccinimide or chlorine gas to produce the N-hydroxyimidoyl chloride. rsc.org This reactive intermediate can then be treated with an amine to yield the desired N-substituted amidoxime (B1450833). rsc.org

However, this method can be less effective for the preparation of aliphatic imidoyl chlorides, as the precursor aldehydes are often less reactive. Aliphatic imidoyl chlorides are also known to be highly unstable, which can lead to lower yields. rsc.org

Table 1: Comparison of Imidoyl Chloride-Based Strategies

| Starting Material | Key Intermediate | Reagents | Advantages | Disadvantages |

| Aldehyde | N-hydroxyimidoyl chloride | Hydroxylamine hydrochloride, N-chlorosuccinimide, Amine | Established method | Two-step process, less effective for aliphatic compounds, unstable intermediates rsc.org |

| Secondary Amide | Activated amide | Triphenylphosphine (B44618), Iodine, Hydroxylamine hydrochloride | One-pot synthesis, avoids isolation of intermediates nih.gov | May require specific reaction conditions |

| Acid Chloride | In situ generated amide | Amine, Triphenylphosphine, Iodine, Hydroxylamine hydrochloride | One-pot, three-component reaction nih.gov | Requires careful control of reaction conditions |

Organonitrile-Mediated Preparation Methods

The reaction of organonitriles with hydroxylamine is a widely used and industrially relevant method for the synthesis of amidoximes. nih.govresearchgate.net This approach is often favored due to the ready availability of nitrile starting materials. nih.gov The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or sodium carbonate, which serves to generate the free hydroxylamine in situ. nih.gov

The choice of solvent and base can significantly impact the reaction's efficiency and the formation of by-products. For instance, the reaction can be performed in refluxing ethanol (B145695) or methanol (B129727) to decrease the reaction time. nih.gov Green chemistry approaches have been explored, utilizing water as a solvent and triethylamine as a base at room temperature, leading to good yields and easier work-up. researchgate.nettandfonline.comtandfonline.com

A significant challenge in this method can be the formation of amide by-products. researchgate.net The optimization of reaction conditions, such as the molar equivalent of the base, can minimize the formation of these impurities and lead to a more selective synthesis of the desired amidoxime. tandfonline.com For example, increasing the amount of triethylamine has been shown to result in higher yields of the amidoxime without the detection of the amide by-product. tandfonline.com

Table 2: Organonitrile-Mediated Synthesis of Amidoximes

| Starting Material | Reagents | Solvent | Key Considerations |

| Organonitrile | Hydroxylamine hydrochloride, Base (e.g., triethylamine, sodium carbonate) | Ethanol, Methanol, Water | Formation of amide by-products, optimization of base concentration researchgate.nettandfonline.com |

Alternative Chemical Transformations for Precursor Synthesis

The synthesis of precursors for N-hydroxyisobutyrimidamide can also be achieved through various other chemical transformations. For instance, N-hydroxyindoles can be prepared via a base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates. nih.gov While not a direct synthesis of the target compound, this demonstrates a method for forming N-hydroxy compounds from nitro precursors.

The synthesis of hydroxylamine hydrochloride itself, a key reagent in many of these methods, can be accomplished through the catalytic hydrogenation of nitric acid. google.com This provides a route to one of the fundamental building blocks for N-hydroxyisobutyrimidamide synthesis.

Preparation of N-Hydroxyisobutyrimidamide Hydrochloride Salt

Once the N-hydroxyisobutyrimidamide free base is synthesized, it is often converted to its hydrochloride salt to improve its stability and handling properties.

Methodologies for Hydrochloride Salt Formation

The formation of the hydrochloride salt is typically achieved by reacting the free base with hydrochloric acid. This can be done by bubbling anhydrous hydrogen chloride gas through a solution of the free base in an appropriate solvent or by adding a solution of hydrochloric acid. youtube.comyoutube.com The reaction between ammonia (B1221849) and hydrogen chloride to form ammonium (B1175870) chloride serves as a fundamental example of this type of salt formation. youtube.comyoutube.comyoutube.com

In a laboratory setting, this can be achieved by dissolving the amidoxime in a suitable solvent and then adding a solution of hydrochloric acid, often in an alcohol like isopropanol, to precipitate the hydrochloride salt. google.com

Considerations for Purity and Yield Optimization in Salt Preparation

The purity and yield of the final hydrochloride salt are critical considerations. Recrystallization is a common method for purifying the crude product. orgsyn.org The choice of solvent for recrystallization is crucial; for example, some amidoximes have been successfully recrystallized from non-polar solvents like perfluorohexane. google.com In other cases, adjusting the pH of the solution can be used to precipitate the pure hydrochloride salt. google.com

Advanced Techniques in Synthetic Optimization

The successful synthesis of this compound in high purity and yield relies on the careful control of reaction conditions and the application of modern purification techniques. These advanced methodologies are critical for overcoming challenges associated with the compound's polarity and potential instability under certain conditions.

Control and Optimization of Reaction Parameters (e.g., anhydrous conditions)

The synthesis of N-hydroxyisobutyrimidamide from a nitrile precursor and hydroxylamine is sensitive to several reaction parameters. Precise control over these factors is essential for maximizing product yield and minimizing the formation of impurities.

Anhydrous Conditions: While the reaction between a nitrile and hydroxylamine to form an amidoxime is often performed in the presence of water, particularly when using hydroxylamine hydrochloride with a base, the control of moisture can be a critical parameter. In certain contexts, the presence of excess water can lead to the hydrolysis of the nitrile starting material to the corresponding carboxylic acid or amide, or hydrolysis of the product itself. Although not always strictly necessary for this specific transformation, the use of anhydrous solvents may be beneficial in minimizing these side reactions, especially if the reaction is sluggish or requires elevated temperatures. The use of dried solvents and an inert atmosphere (e.g., nitrogen or argon) can be employed to create anhydrous conditions.

Stoichiometry and Reagent Addition: The molar ratio of the nitrile precursor to hydroxylamine is a key parameter to optimize. Typically, a slight excess of hydroxylamine is used to ensure complete conversion of the nitrile. When using hydroxylamine hydrochloride, an appropriate amount of a base, such as sodium carbonate or triethylamine, must be added to liberate the free hydroxylamine. The rate of addition of reagents can also influence the reaction outcome, with slow, controlled addition sometimes being necessary to manage exotherms and prevent side reactions.

Temperature and Reaction Time: The optimal temperature and reaction time are highly dependent on the specific nitrile substrate and the solvent system used. The reaction is often carried out at elevated temperatures, such as under reflux, to drive it to completion in a reasonable timeframe. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum product formation and to avoid potential degradation from prolonged heating.

pH Control: The pH of the reaction mixture can significantly impact the rate and selectivity of the reaction. The liberation of free hydroxylamine from its hydrochloride salt requires a basic environment. However, excessively high pH can promote undesired side reactions. Therefore, careful selection of the base and monitoring of the pH are important for optimizing the synthesis.

A summary of key reaction parameters and their typical ranges for the synthesis of amidoximes from nitriles is presented in the table below.

| Parameter | Typical Condition/Range | Purpose |

| Solvent | Ethanol, Methanol, Water, or mixtures | Dissolves reactants and facilitates the reaction. |

| Hydroxylamine Source | Hydroxylamine hydrochloride with a base | In-situ generation of free hydroxylamine. |

| Base | Sodium carbonate, Triethylamine | Neutralizes HCl and liberates hydroxylamine. |

| Temperature | Room temperature to reflux | To control the reaction rate. |

| Reaction Time | 1 - 48 hours | To ensure the reaction proceeds to completion. |

| Atmosphere | Air or inert (e.g., Nitrogen) | To prevent side reactions with atmospheric moisture/oxygen if necessary. |

Advanced Purification and Isolation Techniques (e.g., flash column chromatography, recrystallization)

The purification of this compound presents challenges due to its polar nature and its existence as a salt. Standard purification techniques must often be adapted to handle this type of compound effectively.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds and is a preferred method for obtaining highly pure this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For polar hydrochloride salts, a common strategy is to use polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with less polar co-solvents such as diethyl ether or ethyl acetate (B1210297) to induce precipitation. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product is then collected by filtration.

Flash Column Chromatography: Flash column chromatography is a rapid form of column chromatography that is widely used for the purification of organic compounds. However, the high polarity of this compound makes it challenging to purify using traditional normal-phase chromatography on silica (B1680970) gel with non-polar organic solvents, as the compound would likely remain at the baseline.

For highly polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable flash chromatography technique. HILIC utilizes a polar stationary phase (such as aminopropyl-functionalized silica) and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a smaller amount of an aqueous solvent (like water). In this system, the polar analyte partitions into the aqueous layer on the surface of the stationary phase and is eluted as the concentration of the aqueous component of the mobile phase is increased. This technique allows for the effective separation and purification of very polar and water-soluble compounds that are not well-retained by reverse-phase chromatography.

The table below outlines common purification techniques for polar hydrochloride salts.

| Technique | Stationary Phase | Mobile Phase/Solvent System | Principle |

| Recrystallization | Not applicable | Ethanol, Methanol, Isopropanol, or mixtures with ethers/esters | Differential solubility of the compound and impurities at different temperatures. |

| Flash Column Chromatography (HILIC) | Amine-functionalized silica | Acetonitrile (B52724)/Water gradient | Partitioning of the polar analyte between the organic-rich mobile phase and the aqueous layer on the polar stationary phase. |

The selection of the appropriate purification method will depend on the nature and quantity of the impurities present in the crude product. Often, a combination of these techniques is employed to achieve the desired level of purity.

Chemical Transformations and Reaction Mechanisms of N Hydroxyisobutyrimidamide

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of N-hydroxyisobutyrimidamide allows it to undergo various cyclization reactions, providing access to a range of valuable heterocyclic compounds. These transformations typically involve the reaction of the amidoxime (B1450833) with a suitable electrophilic partner, followed by an intramolecular ring-closure.

One of the most prominent applications of amidoximes, including N-hydroxyisobutyrimidamide, is in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. rsc.orgmdpi.com This class of heterocycles is recognized as a privileged scaffold in medicinal chemistry. nih.govclockss.org The general synthetic strategy involves a two-step process: the O-acylation of the amidoxime followed by a cyclodehydration reaction. mdpi.comnih.gov

The initial and crucial step in the formation of 1,2,4-oxadiazoles from amidoximes is the formation of an O-acylated amidoxime intermediate. rsc.orgnih.gov This transformation is typically achieved by reacting the amidoxime with an acylating agent, such as a carboxylic acid, acyl chloride, or anhydride. mdpi.comnih.gov The O-acylation converts the hydroxyl group of the amidoxime into a better leaving group, thereby facilitating the subsequent intramolecular cyclization. nih.gov The reactivity of amidoximes in this acylation step is comparable to that of amines. nih.gov The isolation of these O-acylated intermediates is often possible, though one-pot procedures that generate and cyclize the intermediate in situ are also common. rsc.orgmdpi.com The stability and reactivity of the O-acylated amidoxime are influenced by the nature of the acyl group and the substituents on the amidoxime core.

Table 1: Synthesis of 1,2,4-Oxadiazoles via O-Acylated Amidoxime Intermediates

| Amidoxime Precursor | Acylating Agent | Intermediate | Product | Reaction Conditions | Reference |

| Aryl Amidoximes | Carboxylic Acids | O-Acyl Amidoxime | 3,5-Disubstituted 1,2,4-Oxadiazole (B8745197) | Heat, pH 9.5 buffer | mdpi.com |

| Amidoximes | Acyl Chlorides | O-Acyl Amidoxime | 3,5-Disubstituted 1,2,4-Oxadiazole | Pyridine or TBAF | clockss.org |

| Amidoximes | Anhydrides | O-Acyl Amidoxime | 3,5-Disubstituted 1,2,4-Oxadiazole | Toluene, heat | rsc.org |

The cyclization of O-acylated amidoximes to form the 1,2,4-oxadiazole ring can be promoted by thermal means or by using catalysts. nih.gov Tetrabutylammonium fluoride (B91410) (TBAF) has emerged as a particularly effective catalyst for this transformation, allowing the reaction to proceed at room temperature. nih.govrsc.org The mechanism of the TBAF-catalyzed cyclization is believed to involve the fluoride ion acting as a base, deprotonating the amino group of the O-acylated amidoxime. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. Subsequent elimination of water or a related leaving group leads to the formation of the aromatic 1,2,4-oxadiazole ring. nih.gov The use of TBAF offers a mild and efficient alternative to high-temperature conditions, which can be crucial when dealing with thermally sensitive functional groups. nih.gov Kinetic isotope effect studies on other TBAF-catalyzed reactions have pointed to the formation of tetrahedral intermediates in similar acylation/deacylation processes. rsc.org

While the formation of 1,2,4-oxadiazoles is the most common cyclization pathway for amidoximes, they can participate in other intramolecular ring-closure reactions to yield different heterocyclic systems. For instance, the reaction of amidoximes with α-chloroacid chlorides in the presence of a strong base like sodium hydride can lead to the formation of 1,2,4-oxadiazin-5-ones. clockss.org This reaction proceeds through an initial O-acylation, followed by an intramolecular N-acylation and cyclization, representing a diversion from the typical oxadiazole synthesis. clockss.org

Furthermore, by analogy to the chemistry of oximes, which can undergo [3+2] cycloaddition reactions with alkenes to form isoxazolines, it is conceivable that N-hydroxyisobutyrimidamide could be utilized in similar transformations to generate substituted isoxazoline (B3343090) derivatives. organic-chemistry.org

Table 2: Alternative Cyclization Reactions of Amidoximes

| Amidoxime | Reagent | Heterocyclic Product | Key Reaction Feature | Reference |

| General Amidoximes | α-Chloroacid Chlorides / NaH | 1,2,4-Oxadiazin-5-ones | Base-mediated O- to N-acyl migration and cyclization | clockss.org |

Formation of 1,2,4-Oxadiazole Derivatives

N-Hydroxyisobutyrimidamide as a Versatile Synthetic Intermediate

Beyond its direct use in the synthesis of heterocycles through cyclization, N-hydroxyisobutyrimidamide and related amidoximes can serve as precursors to other valuable functional groups.

Amidoximes contain a core hydroxylamine (B1172632) structure (N-OH). While amidoximes are commonly synthesized from hydroxylamines, they can also be considered as masked hydroxylamine synthons. nih.gov The generation of substituted hydroxylamines from an amidoxime precursor is a plausible transformation. For example, the controlled reduction of the C=N double bond of an N-substituted amidoxime, without cleaving the N-O bond, would yield an N,N'-disubstituted hydroxylamine. This transformation would provide access to a class of compounds that are themselves important synthetic intermediates. nih.gov The synthesis of di- and trisubstituted hydroxylamines is an area of active research, with methods often relying on the alkylation of simpler hydroxylamines or the reduction of oximes. nih.gov The use of amidoximes as precursors for these molecules represents a potential, albeit less explored, synthetic strategy. The cleavage of the N-O bond in hydroxylamines and oximes is a known process, often mediated by transition metals or radical conditions, which highlights the importance of selecting mild and specific reagents to achieve the desired reduction of the C=N bond while preserving the N-O linkage. mdpi.comnih.gov

Reactivity with Various Electrophilic and Nucleophilic Reagents

N-Hydroxyisobutyrimidamide, as a hydrochloride salt, possesses a protonated amidine moiety, which influences its reactivity. The core functional group, the N-hydroxyamidine (also known as an amidoxime), is amphoteric in nature, exhibiting both nucleophilic and electrophilic characteristics. The reactivity is centered around the nitrogen and oxygen atoms of the N-hydroxyamidine group.

The lone pairs of electrons on the nitrogen and oxygen atoms make them susceptible to attack by electrophiles. Conversely, the hydrogen of the hydroxyl group can be abstracted by a base, and the carbon of the C=N bond can be a target for nucleophilic attack, especially after activation.

Reactions with Electrophiles:

N-Hydroxyamidines are known to react with a variety of electrophilic reagents, leading to the formation of diverse heterocyclic systems. These reactions often proceed via an initial acylation or alkylation of the hydroxyl or amino group, followed by an intramolecular cyclization.

Acylating Agents: Reagents such as acyl chlorides and anhydrides react with N-hydroxyamidines to form O-acyl or N-acyl derivatives. These intermediates can then undergo cyclization to produce five-membered heterocycles like 1,2,4-oxadiazoles. The reaction of N-hydroxyamidines with nitriles, often catalyzed by an acid, is a common method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. clockss.org

Aldehydes and Ketones: Condensation reactions with aldehydes and ketones can lead to the formation of dihydro-1,2,4-oxadiazoles, which can be subsequently oxidized to 1,2,4-oxadiazoles. nih.gov

Bifunctional Electrophiles: Reactions with bifunctional electrophiles, such as α-haloketones or α,β-unsaturated ketones, can lead to the formation of various heterocyclic rings through a sequence of nucleophilic attack and cyclization. For instance, reaction with α-chloroesters in the presence of a base can yield 1,2,4-oxadiazin-5(6H)-ones. researchgate.net

Reactions with Nucleophiles:

The nucleophilic attack on the carbon atom of the C=N bond of an N-hydroxyamidine is generally less facile unless the group is activated. However, the hydroxylamine-derived functionality can participate in reactions where it acts as a nucleophile. nih.gov For instance, hydroxylamines and their derivatives are known to be effective nucleophiles in various substitution and addition reactions. nih.govnih.gov The nucleophilicity of the nitrogen atom in the N-hydroxyamidine group is crucial for many of its cyclization reactions. rsc.org

The table below summarizes the expected reactivity of N-Hydroxyisobutyrimidamide with various classes of reagents based on the known chemistry of N-hydroxyamidines.

| Reagent Class | Example Reagent | Expected Product Type |

| Electrophiles | ||

| Acyl Chlorides | Acetyl Chloride | O-acetylated intermediate, leading to 1,2,4-oxadiazole |

| Anhydrides | Acetic Anhydride | O-acetylated intermediate, leading to 1,2,4-oxadiazole |

| Nitriles | Acetonitrile (B52724) | 3-Isobutyl-5-methyl-1,2,4-oxadiazole |

| Aldehydes | Benzaldehyde | 3-Isobutyl-5-phenyl-1,2,4-oxadiazole (after oxidation) |

| Alkyl Halides | Methyl Iodide | O-methyl or N-methyl derivatives |

| Nucleophiles | ||

| Amines | Ammonia (B1221849), primary amines | Potential for displacement or addition, though less common |

| Hydrazines | Hydrazine | Can lead to the formation of 1,2,4-triazole (B32235) derivatives nih.govrsc.orgnih.gov |

Theoretical Considerations of Potential Radical-Mediated Transformations

The potential for N-Hydroxyisobutyrimidamide to undergo radical-mediated transformations is an area of theoretical interest. The N-O bond in hydroxylamine derivatives is relatively weak and can be a source of radicals under appropriate conditions. nih.gov Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to investigate the mechanisms and energetics of radical reactions involving related structures.

The generation of a radical centered on the nitrogen or oxygen of the N-hydroxyamidine moiety of N-Hydroxyisobutyrimidamide could potentially be initiated by radical initiators or photochemically. Once formed, this radical could undergo several potential transformations:

Intramolecular Hydrogen Atom Transfer (HAT): The radical could abstract a hydrogen atom from the isobutyl group, leading to a carbon-centered radical. This new radical could then undergo further reactions, such as cyclization or reaction with other molecules.

Intermolecular Reactions: The radical could react with other molecules in the reaction mixture, leading to the formation of new C-N or O-C bonds.

Fragmentation: The radical could undergo fragmentation, breaking weaker bonds within the molecule.

DFT calculations could provide valuable insights into the feasibility of these pathways by determining the activation energies and reaction enthalpies for each potential step. Such studies would help in predicting the most likely products of radical-mediated reactions of N-Hydroxyisobutyrimidamide and guide experimental efforts.

Studies in Reaction Kinetics and Thermodynamic Profiles

Detailed experimental data on the reaction kinetics and thermodynamic profiles specifically for N-Hydroxyisobutyrimidamide Hydrochloride are not extensively reported in the current literature. However, general principles and data from related systems can provide an initial understanding.

The kinetics of reactions involving N-hydroxyamidines, such as their cyclization to form heterocycles, are expected to be influenced by several factors:

Temperature: As with most chemical reactions, the rate of reaction is expected to increase with temperature. The relationship between the rate constant and temperature can often be described by the Arrhenius or Eyring equations.

Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the reaction rates by stabilizing or destabilizing the reactants, transition states, and products.

Catalyst: The presence of an acid or base catalyst can dramatically accelerate the rate of reaction. For example, the cyclization of N-hydroxyamidines with nitriles is often catalyzed by a strong acid. clockss.org

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation provide crucial information about the energy landscape of a reaction. These parameters can be determined from the temperature dependence of the reaction rate constant. For example, a plot of ln(k/T) versus 1/T (an Eyring plot) can yield the enthalpy and entropy of activation. nih.gov

The following table presents a qualitative summary of the expected kinetic and thermodynamic characteristics for reactions involving N-Hydroxyisobutyrimidamide, based on general chemical principles and data from analogous reactions.

| Reaction Type | Expected Kinetic Profile | Expected Thermodynamic Profile |

| Cyclization to 1,2,4-Oxadiazole | Rate is dependent on temperature, solvent, and catalyst (acid or base). | Generally thermodynamically favorable (negative ΔG), driven by the formation of a stable aromatic heterocycle. |

| Reaction with Acyl Chlorides | Typically fast, especially at room temperature or with mild heating. | Exothermic and spontaneous. |

| Radical-Mediated Transformations | Kinetics will depend on the method of radical initiation and the specific reaction pathway. | The thermodynamic feasibility will depend on the relative bond strengths of the reactants and products. |

Further experimental and computational studies are required to establish a quantitative understanding of the reaction kinetics and thermodynamic profiles of this compound.

Structural Diversity and Derivative Chemistry of N Hydroxyisobutyrimidamide

Design Principles for Structural Analogues

The design of analogues of a parent compound like N-Hydroxyisobutyrimidamide is a cornerstone of drug discovery and materials science. It relies on established principles to predictably modulate the molecule's properties.

Rational design involves making specific, targeted modifications to a lead molecule to improve its characteristics. This process is heavily reliant on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. nih.govnih.gov For a given molecular scaffold, the position and nature of various substituents can greatly influence its properties. nih.gov

Table 1: Example of Structure-Activity Relationship (SAR) Observations in Heterocyclic Derivatives

This table illustrates the principles of SAR using findings from related classes of compounds.

| Compound Class | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-Alkyl-5-hydroxypyrimidinone Carboxamides | N-methylation of amide linkage | Loss of activity | nih.gov |

| N-Alkyl-5-hydroxypyrimidinone Carboxamides | Replacement of amide with a ketone | Inactivity | nih.gov |

| 1,3-Thiazole Derivatives | N-methylation of an active amine | Drastic reduction in activity | google.com |

| Imidazo[4,5-c]quinoline Derivatives | Substitution at the 6-position | Decreased or abolished activity | thieme-connect.com |

Bioisosterism is a strategy used in medicinal chemistry to modify lead compounds by exchanging an atom or a group of atoms with an alternative, broadly similar group. nih.govnih.gov The goal of this replacement is to create a new molecule with similar biological properties but potentially improved pharmacokinetics, reduced toxicity, or enhanced activity. nih.gov These replacements can be based on similar physicochemical or topological properties. nih.gov

The amide functional group, which is structurally related to the amidoxime (B1450833) in N-Hydroxyisobutyrimidamide, is a frequent target for bioisosteric replacement. nih.gov Common bioisosteres for amides include various five-membered heterocycles such as oxadiazoles, triazoles, and imidazoles. nih.gov A notable example is the replacement of the amide bond in diazepam with a fused imidazole (B134444) ring to create midazolam, a modification that increased the molecule's basicity and allowed for the formation of water-soluble salts for injection. nih.govorganic-chemistry.org This highlights how a bioisosteric switch can profoundly alter a molecule's physical properties.

Table 2: Common Bioisosteric Replacements

This interactive table provides examples of atoms and functional groups that are often considered interchangeable in drug design.

| Original Group | Bioisosteric Replacement(s) |

|---|---|

| -H (Hydrogen) | -D (Deuterium), -F (Fluorine) |

| -OH (Hydroxyl) | -NH₂, -F, -OMe |

| -Cl (Chlorine) | -SH, -CN, -PH₂ |

| -Br (Bromine) | -iPr (Isopropyl), -CF₃ |

| -CH₂- (Methylene) | -NH-, -O-, -S- |

| -C=C- (Alkene) | -C≡N- (Nitrile) |

| Phenyl | Pyridyl, Thienyl, 4-Fluorophenyl |

| -C(=O)NH- (Amide) | 1,2,4-Oxadiazole (B8745197), 1,3,4-Oxadiazole, 1,2,4-Triazole (B32235) |

Data sourced from Cambridge MedChem Consulting and other literature. nih.govnih.gov

Synthetic Routes to Key N-Hydroxyisobutyrimidamide Derivatives

The N-hydroxyamidine moiety is a versatile functional group that serves as a key intermediate in the synthesis of numerous derivatives, particularly heterocycles.

N-substituted amidoximes are important synthetic building blocks and have been explored as prodrug candidates to enhance cell permeability. researchgate.net While amidoximes are typically prepared from nitriles, the synthesis of N-substituted analogues can be more challenging. researchgate.netorganic-chemistry.org A direct, one-pot method has been developed for the synthesis of N-substituted amidoximes from secondary amides. nih.gov This approach utilizes a dehydrative condensation mediated by triphenylphosphine (B44618) (Ph₃P) and iodine (I₂). researchgate.netnih.gov

The proposed mechanism suggests that the combination of Ph₃P and I₂ forms reactive triphenylphosphonium iodide species. researchgate.net An amide, in the presence of a base, is then phosphorylated at its oxygen atom, creating a reactive imidinium intermediate. researchgate.net This intermediate is subsequently displaced by hydroxylamine (B1172632) hydrochloride to yield the final N-substituted amidoxime product under mild conditions and with short reaction times. researchgate.net Alternative methods for synthesizing N-substituted amidoximes include the reaction of hydroxylamine with activated amide derivatives like imidoyl chlorides or imidoylbenzotriazoles. researchgate.net

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, and they are considered important motifs in drug discovery. The N-hydroxyamidine group is a direct and common precursor for the synthesis of the 1,2,4-oxadiazole regioisomer.

The most prevalent method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or one of its activated derivatives (e.g., acyl chlorides), followed by a cyclodehydration step. This can be performed as a two-stage process where an O-acylamidoxime intermediate is isolated before being cyclized, often with a base. Alternatively, one-pot procedures have been developed where the amidoxime and carboxylic acid derivative are reacted together in the presence of a coupling agent and then heated to afford the 1,2,4-oxadiazole directly. thieme-connect.com Other synthetic strategies include the 1,3-dipolar cycloaddition of nitrile oxides with nitriles and various oxidative cyclization methods.

Table 3: Selected Synthetic Methods for 1,2,4-Oxadiazoles from Amidoximes

| Reactant with Amidoxime | Key Reagents/Conditions | Method Type | Reference |

|---|---|---|---|

| Carboxylic Acids | EDC.HCl, heat (110 °C) | One-pot condensation/cyclization | |

| Acyl Chlorides | Pyridine or TBAF as catalyst | Two-step (O-acylation then cyclization) | |

| n-Butanal | Amberlite IRP-64 resin, then MnO₂ oxidation | Cyclocondensation then oxidation | |

| Organic Nitriles | PTSA–ZnCl₂ | Lewis acid catalyzed cycloaddition | |

| Benzyl Thiols | Thiol acts as catalyst, mild conditions | Thiol-promoted intermolecular cyclization |

Imidazobenzodiazepines are a class of compounds where an imidazole ring is fused to a benzodiazepine (B76468) core. organic-chemistry.orgorganic-chemistry.org A prominent example is the drug midazolam. organic-chemistry.org The synthesis of such fused systems can be approached in several ways, but a key strategy involves building the imidazole ring onto a pre-existing benzodiazepine structure. researchgate.net

A critical link between N-Hydroxyisobutyrimidamide and this class of compounds lies in the fact that N-hydroxyamidines (amidoximes) can serve as prodrugs for amidines, being readily reduced to the corresponding amidine in vivo. This establishes the corresponding amidine as a direct chemical derivative. This amidine functionality, or a precursor, can then be incorporated into the synthesis of the fused imidazole ring.

One established method for constructing the imidazo[1,5-a] organic-chemistry.orgresearchgate.netbenzodiazepine skeleton is a one-pot annulation process starting from an amidobenzodiazepine. researchgate.net In this procedure, the starting material is treated with a base like potassium t-butoxide, followed by an activating agent such as diethylchlorophosphate. researchgate.net The resulting unstable intermediate is then reacted in situ with a C2 building block, ethyl isocyanoacetate, which undergoes cyclization to form the desired fused imidazole ring. researchgate.net This one-pot process is efficient as it avoids the isolation of unstable intermediates and does not require chromatography for purification. researchgate.net Alternative modern approaches include palladium-catalyzed intramolecular C-N bond formation to achieve the final cyclization. nih.gov

Other Complex Heterocyclic Hybrid Compounds

N-Hydroxyisobutyrimidamide serves as a key building block in the synthesis of a variety of complex heterocyclic hybrid compounds, enabling the creation of novel molecular architectures with significant therapeutic potential. Its utility is particularly evident in its reaction to form 1,2,4-oxadiazole rings, which can be incorporated into larger, more complex scaffolds.

One notable application is in the modification of natural products, such as 18βH-glycyrrhetinic acid (GA). By reacting the carboxyl group of GA with N-hydroxyisobutyrimidamide, and subsequent cyclization, novel 3'-substituted-1,2,4-oxadiazole GA derivatives have been synthesized. nih.govmdpi.com This approach transforms the native carboxyl group into a bioisosteric 1,2,4-oxadiazole, which can alter the biological profile of the parent molecule. nih.gov

In a similar vein, N-hydroxyisobutyrimidamide is instrumental in the synthesis of novel imidazodiazepines. These compounds, which feature a fused imidazole and diazepine (B8756704) ring system, are of interest for their potential in treating psychiatric and cognitive disorders. nih.gov Specifically, ethyl esters of imidazodiazepines are treated with N-hydroxyisobutyrimidamide in the presence of a base like sodium hydride to form the 1,2,4-oxadiazole analogs. nih.govnih.gov This modification is part of a broader strategy to explore the structure-activity relationships of this class of compounds. nih.gov

Furthermore, N-hydroxyisobutyrimidamide has been employed in the synthesis of imidazopyrrolopyridine derivatives, which are being investigated as inhibitors of the JAK family of kinases. In these syntheses, an appropriately substituted cyclohexylacetonitrile hydrochloride is reacted with N-hydroxyisobutyrimidoyl chloride, derived from N-hydroxyisobutyrimidamide, to generate the desired complex heterocyclic structure. mdpi.com Another application involves its use in creating ligands for the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes and obesity. Here, it is used to form a 3-isopropyl-1,2,4-oxadiazole moiety attached to a piperidine (B6355638) ring. bldpharm.com

The following table summarizes some of the complex heterocyclic hybrid compounds synthesized using N-Hydroxyisobutyrimidamide:

| Base Scaffold | Resulting Heterocyclic Hybrid | Therapeutic Area of Interest | Reference |

| 18βH-Glycyrrhetinic Acid | 3'-isopropyl-1,2,4-oxadiazole derivative | Anti-tumor, Anti-inflammatory | nih.gov |

| Imidazodiazepine | 1,2,4-Oxadiazole analogs of imidazodiazepine | Psychiatric and Cognitive Disorders | nih.govnih.gov |

| Imidazopyrrolopyridine | Substituted imidazo[4,5-d]pyrrolo[2,3-b]pyridine | JAK Kinase Inhibition | mdpi.com |

| Piperidine | 3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine | GPR119 Agonism (Diabetes, Obesity) | bldpharm.com |

Structure-Reactivity and Structure-Property Relationships

The structural features of N-hydroxyisobutyrimidamide and its derivatives play a crucial role in their chemical reactivity and the selectivity of their reactions. The N-hydroxyamidine moiety is inherently reactive, allowing it to participate in cyclization reactions to form stable heterocyclic rings like 1,2,4-oxadiazoles.

The reactivity of this functional group is harnessed in multi-step syntheses. For instance, in the synthesis of 1,2,4-oxadiazole derivatives of glycyrrhetinic acid, the carboxyl group of the acid is first activated, often with N,N'-carbonyldiimidazole (CDI), before reaction with N-hydroxyisobutyrimidamide. nih.gov This initial step forms an O-acylated amidoxime intermediate. nih.govmdpi.com The subsequent intramolecular cyclization to the 1,2,4-oxadiazole ring is a key reaction that significantly alters the properties of the molecule. mdpi.com This cyclization has been observed to decrease the cytotoxic activity of the compounds compared to their O-acylated amidoxime precursors. mdpi.com

In the synthesis of imidazodiazepine analogs, subtle structural changes in the starting materials have been shown to dramatically affect the subtype selectivity of the final compounds for the GABA-A receptor. nih.gov The introduction of the 1,2,4-oxadiazole ring using N-hydroxyisobutyrimidamide is a strategy to create analogs that resemble esters, with the aim of achieving distinct or improved biological profiles. nih.gov

The reactivity of N-hydroxy groups in heterocyclic compounds can be a concern, as they can sometimes lead to the formation of reactive electrophilic species. nih.gov However, when the nitrogen is part of a cyclic system, this reactivity is generally tempered. nih.gov The stability of the resulting oxadiazole ring in aqueous solutions is a significant advantage, making it a favorable bioisosteric replacement for moieties like esters and amides in drug design. nih.gov

Modifications to the functional groups of derivatives synthesized from N-hydroxyisobutyrimidamide have a marked impact on their solution behavior, particularly solubility. This is a critical factor in drug discovery and development.

In the case of glycyrrhetinic acid derivatives, the formation of the 1,2,4-oxadiazole ring through cyclization of the O-acylated amidoxime intermediate leads to a significant decrease in solubility under bioassay conditions. mdpi.com However, subsequent modifications to the core structure, such as the deprotection of a hydroxyl group at the C-3 position, were found to increase the solubility of the final compounds. mdpi.com For example, while many of the 3-acetoxy 1,2,4-oxadiazole derivatives were poorly soluble, their 3-hydroxy counterparts, including the iso-propyl and tert-butyl substituted derivatives, were soluble. mdpi.com

The nature of the substituent on the oxadiazole ring also influences solubility. In one study, replacing alkyl substituents with aromatic groups, such as pyridine, led to reasonably soluble compounds, whereas the alkyl-substituted versions were less soluble. mdpi.com

A common strategy to enhance the aqueous solubility of organic compounds is salt formation. The hydrochloride salt of N-hydroxyisobutyrimidamide is available, and this form is expected to have improved solubility in polar solvents compared to the free base. nih.gov This principle extends to more complex derivatives; for instance, a hydrochloride salt of a KRM-II-81 derivative was found to be 14 times more water-soluble than its free base form. nih.gov

The following table illustrates the impact of structural modifications on the solubility of N-hydroxyisobutyrimidamide derivatives:

| Structural Modification | Impact on Solubility | Example Context | Reference |

| Cyclization to 1,2,4-oxadiazole | Decreased solubility | Glycyrrhetinic acid derivatives | mdpi.com |

| Deprotection of C-3 hydroxyl group | Increased solubility | 1,2,4-oxadiazole derivatives of GA | mdpi.com |

| Formation of hydrochloride salt | Increased water solubility | KRM-II-81 derivative | nih.gov |

| Isobutyramidoxime (free base) | Moderate solubility in polar solvents | General observation for oximes | nih.gov |

The derivatives of N-hydroxyisobutyrimidamide are often designed to interact with specific biological targets, and their molecular recognition and binding profiles are key to their therapeutic efficacy. The introduction of the 1,2,4-oxadiazole ring and other structural modifications can significantly influence how these molecules bind to proteins.

The 1,2,4-oxadiazole moiety itself is an important structural element in molecular recognition. It can act as a hydrogen bond acceptor due to the presence of non-ligand electron pairs on its heteroatoms. nih.gov This capability can improve the binding of the molecule to its biological target. nih.gov Furthermore, the oxadiazole ring acts as a planar aromatic linker, which can position substituents in the correct orientation for optimal interaction with a binding site. nih.gov

In the context of glycyrrhetinic acid derivatives, in silico bioactivity predictions were used to identify probable protein targets. nih.gov For one derivative, these computational methods suggested it as a likely anti-inflammatory agent, which was subsequently confirmed by in vitro experiments showing its ability to inhibit the production of pro-inflammatory mediators. nih.gov

For the imidazodiazepine analogs, the goal is to achieve selectivity for specific subtypes of the GABA-A receptor. nih.gov The binding of these ligands at the interface of different subunits of the receptor can elicit a range of effects, from anxiolytic to procognitive. nih.gov The structural modifications made using N-hydroxyisobutyrimidamide are part of a systematic exploration to fine-tune this binding selectivity. nih.gov

Molecular docking studies are frequently employed to understand the binding interactions of these complex heterocyclic compounds. These studies can reveal how the molecules fit into the active site of an enzyme and which functional groups are involved in key interactions, such as hydrogen bonding or hydrophobic interactions. nih.gov For example, the removal of a 3-hydroxy group in a series of epoxymorphinan derivatives was found to be favorable for selectivity for the kappa opioid receptor over the mu opioid receptor, a finding that helps in understanding the role of specific functional groups in receptor binding.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification of organic molecules by mapping the chemical environments of magnetically active nuclei.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

A hypothetical ¹H NMR spectrum of N-Hydroxyisobutyrimidamide Hydrochloride in a suitable deuterated solvent, such as D₂O or DMSO-d₆, is expected to exhibit distinct signals corresponding to the different proton groups within the molecule. The isopropyl methine proton would likely appear as a septet due to coupling with the six equivalent methyl protons, which in turn would present as a doublet. The protons attached to the nitrogen and oxygen atoms (N-H and O-H) are expected to be exchangeable and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The presence of the hydrochloride would lead to the protonation of one of the nitrogen atoms, resulting in downfield shifts for the adjacent protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₂CH | 2.5 - 3.0 | Septet | ~7.0 |

| (CH₃ )₂CH | 1.1 - 1.3 | Doublet | ~7.0 |

| NH ₂⁺ | 8.0 - 9.0 | Broad Singlet | - |

| OH | 9.0 - 10.0 | Singlet | - |

| NH | 7.0 - 8.0 | Broad Singlet | - |

Carbon (¹³C) NMR for Backbone and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the C=N double bond is expected to resonate in the downfield region, typically between 150 and 170 ppm. The methine carbon of the isopropyl group would appear further upfield, followed by the methyl carbons. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbon atom bonded to the nitrogen and oxygen atoms experiencing a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =N | 155 - 165 |

| (CH₃)₂C H | 25 - 35 |

| (C H₃)₂CH | 18 - 25 |

Two-Dimensional NMR Methodologies for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton and the methyl protons of the isopropyl group, confirming their direct connectivity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For instance, the methine proton signal would show a correlation to the methine carbon signal.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, the methyl protons would show a correlation to the C=N carbon, and the methine proton would also show a correlation to the C=N carbon, confirming the structure of the isobutyrimidamide core.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display characteristic absorption bands for the various functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the region of 3200-3600 cm⁻¹. The C=N double bond stretching vibration is anticipated to be observed in the range of 1640-1690 cm⁻¹. The C-H stretching vibrations of the isopropyl group would be visible just below 3000 cm⁻¹, while the C-H bending vibrations would appear at lower wavenumbers.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | 3200 - 3500 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=N | Stretching | 1640 - 1690 |

| C-H | Bending | 1350 - 1480 |

| C-N | Stretching | 1000 - 1350 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule, [C₄H₁₁N₂O]⁺. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Table 4: Theoretical Exact Mass for the Protonated Molecule of N-Hydroxyisobutyrimidamide

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₄H₁₁N₂O⁺ | 103.0866 |

Hyphenated Techniques (e.g., LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of this compound. This method combines the separation capabilities of liquid chromatography with the mass detection and structural elucidation power of mass spectrometry, providing a high degree of certainty in both purity assessment and identity confirmation.

In a typical LC-MS analysis, the compound is first separated from potential impurities on a chromatographic column. The choice of column and mobile phase is critical for achieving optimal separation. For polar compounds like this compound, a reversed-phase column, such as a C18 column, is often employed with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape and ionization efficiency. researchgate.netreddit.com

As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique, as it is effective for polar and ionizable compounds. The expected protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition and identity of the compound. researchgate.net

The data obtained from an LC-MS analysis provides a detailed purity profile. The area under the peak corresponding to this compound relative to the total area of all peaks in the chromatogram gives a quantitative measure of its purity. Furthermore, the mass spectra of any detected impurities can offer insights into their potential structures, aiding in the optimization of reaction and purification conditions.

A generalized LC-MS method that could be adapted for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A time-based gradient from high aqueous to high organic content |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 5 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 50 - 500 |

This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.

Chromatographic Separation Methods for Purity and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, from monitoring the progress of its synthesis to its purification and quantitative analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. youtube.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina. The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For a polar compound like an amidoxime (B1450833) hydrochloride, a relatively polar solvent system would be required to achieve appropriate migration on a silica gel plate. A mixture of a polar organic solvent, such as ethyl acetate (B1210297) or methanol, and a less polar solvent, like dichloromethane (B109758) or hexane, can be systematically varied to achieve optimal separation between the starting materials, intermediates, and the final product. researchgate.netreddit.com The presence of the hydrochloride salt makes the compound highly polar, likely resulting in a low retention factor (Rf) value, meaning it will not travel far up the plate. reddit.com

After development, the spots are visualized. If the compounds are not colored, visualization can be achieved under UV light if they contain a chromophore, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine, which are general-purpose stains for organic compounds. reddit.com By comparing the spots of the reaction mixture over time to reference spots of the starting materials, a chemist can qualitatively assess the reaction's progression and determine its endpoint.

A hypothetical TLC analysis for monitoring the synthesis of this compound is outlined below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase (Eluent) | Dichloromethane:Methanol (e.g., 9:1 v/v) or Ethyl Acetate:Hexane with a small percentage of triethylamine (B128534) |

| Visualization | UV light (254 nm) if applicable, or staining with potassium permanganate or iodine vapor |

| Observation | The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) corresponding to the product. |

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. researchgate.net For the purification of this compound, column chromatography on silica gel is a standard approach. The principle is similar to TLC, but on a larger scale.

The crude product mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. A solvent system, often similar to one optimized by TLC, is then passed through the column. The components of the mixture separate into bands as they travel down the column at different rates. Fractions are collected as the solvent elutes from the bottom of the column, and those containing the pure product, as determined by TLC analysis of the fractions, are combined.

Given the high polarity of this compound, a polar eluent system would be necessary to move the compound through the silica gel column at a reasonable rate. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the proportion of methanol in a dichloromethane/methanol mixture), can be effective for separating the desired product from less polar impurities.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of Methanol in Dichloromethane (e.g., 0% to 10% Methanol) |

| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the crude product in a minimal amount of the initial eluent) |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive analytical technique for the quantitative analysis and purity profiling of this compound. It operates on the same principles as column chromatography but uses high pressure to pump the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster analysis times.

For purity determination, a sample of this compound is injected into the HPLC system. A suitable method, likely employing a reversed-phase column and a gradient elution with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic or trifluoroacetic acid, would be used. nih.govsigmaaldrich.com The eluting compounds are detected by a UV detector (if the compound has a UV chromophore) or a more universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD).

The resulting chromatogram displays a series of peaks, with the area of each peak being proportional to the concentration of the corresponding compound. The purity of this compound can be accurately determined by calculating the percentage of the main peak area relative to the total peak area. This technique is also invaluable for identifying and quantifying any impurities present in the sample.

A representative HPLC method for the analysis of this compound is detailed in the following table.

| Parameter | Condition |

| HPLC System | Quaternary or Binary Pump HPLC with UV or CAD Detector |

| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |

Melting Point Determination for Compound Characterization

Melting point determination is a fundamental and straightforward technique for the characterization of a solid crystalline compound. reddit.com The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, a sharp melting point is a good indicator of the purity of this compound. The experimentally determined melting point can also be compared to literature values, if available, to aid in its identification.

The melting point is measured using a melting point apparatus, where a small amount of the finely powdered compound is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. As a salt, this compound is expected to have a relatively high melting point compared to its free base form.

| Parameter | Description |

| Apparatus | Digital Melting Point Apparatus |

| Sample Preparation | Finely ground powder packed into a capillary tube |

| Heating Rate | 1-2 °C per minute near the expected melting point |

| Observation | The temperature range from the first appearance of liquid to complete liquefaction |

Computational and Theoretical Chemistry Studies of N Hydroxyisobutyrimidamide Hydrochloride

Quantum Chemical Investigations

Quantum chemical investigations utilize the principles of quantum mechanics to understand the electronic structure and properties of molecules. These methods provide deep insights into the behavior of electrons and nuclei within a molecule.

Electronic Structure and Bonding Analysis (e.g., DFT, Hartree-Fock)

Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are fundamental to computational chemistry for exploring the electronic structure of molecules. wikipedia.orginsilicosci.com The Hartree-Fock method offers an approximate solution to the Schrödinger equation for a many-electron system. wikipedia.orginsilicosci.com It treats each electron as moving in the average field of all other electrons, without considering the instantaneous electron-electron repulsion in detail. wikipedia.orglibretexts.org This approach, while foundational, is known to neglect electron correlation.

Density Functional Theory (DFT) is a more modern and widely used approach that maps the many-electron problem onto a simpler one based on the electron density. DFT methods include an approximation for the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron motions. The B3LYP functional is a popular example of a hybrid functional used in DFT calculations that combines a portion of the exact exchange from Hartree-Fock theory with other exchange and correlation functionals. nih.gov

For N-Hydroxyisobutyrimidamide Hydrochloride, these calculations would reveal key electronic properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds within the molecule.

Table 1: Theoretical Electronic Structure Analysis Methods

| Method | Description | Potential Insights for this compound |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orginsilicosci.com | Provides a baseline understanding of the molecule's orbital energies and electronic structure. |

| Density Functional Theory (DFT) | A method that uses the electron density to determine the electronic properties of a many-electron system. nih.gov | Offers a more accurate description of electron correlation, leading to better predictions of molecular properties like bond energies and geometries. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical methods can predict various spectroscopic parameters. By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can simulate the infrared (IR) spectrum of a molecule. These calculations provide the frequencies and intensities of the vibrational modes. Similarly, by calculating the magnetic shielding of the nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts.

For this compound, these computational predictions would be invaluable for interpreting experimental spectra and for confirming the structure of the molecule.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping out the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. A key aspect of this is the characterization of transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction.

Studying the reaction mechanisms involving this compound computationally would provide insights into its reactivity, stability, and potential synthetic pathways.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the motion and interactions of atoms and molecules over time. nih.govnih.gov

Conformational Space Exploration and Energy Minimization

Molecules can exist in various three-dimensional arrangements called conformations. Conformational space exploration aims to identify the different stable conformations of a molecule and their relative energies. Energy minimization is a computational process used to find the lowest energy conformation, which is typically the most stable structure. researchgate.net

For this compound, understanding its conformational preferences is crucial as it can influence its physical and chemical properties.

Analysis of Intermolecular Interactions

Intermolecular interactions are the forces that exist between molecules. These forces are critical in determining the properties of substances in the condensed phase (liquids and solids). Molecular dynamics simulations can be used to study these interactions in detail. nih.govnih.gov By simulating a system of multiple this compound molecules, one could analyze the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

In Silico Approaches for Chemical Library Design and Virtual Screening of this compound

extensive search of scientific literature and chemical databases did not yield specific studies on the use of this compound in in silico chemical library design or virtual screening. Computational and theoretical chemistry studies focusing on this particular compound appear to be limited or not publicly available at this time.

In silico methods are crucial in modern drug discovery for designing focused chemical libraries and performing virtual screening to identify potential drug candidates. These computational techniques allow researchers to explore vast chemical spaces and prioritize compounds for synthesis and biological testing, thereby saving significant time and resources.

Virtual screening can be broadly categorized into two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of a biological target, such as a protein or enzyme. Molecular docking, a key SBVS technique, predicts the preferred orientation and binding affinity of a ligand when it forms a complex with the target. This allows for the screening of large compound libraries to identify molecules that are likely to bind to the target's active site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These approaches use the information from a set of known active compounds to identify new molecules with similar properties. Techniques include pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, and quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity.

While no specific examples involving this compound were found, the general workflow for utilizing such a compound in a virtual screening campaign would involve the steps outlined in the table below.

| Step | Description | Computational Tools Often Used |

| 1. Library Preparation | A digital library of compounds, potentially including this compound and its analogs, is created. The three-dimensional structure of each molecule is generated and optimized. | ChemDraw, MarvinSketch, Open Babel |

| 2. Target Selection and Preparation | A biological target relevant to a specific disease is identified, and its 3D structure (often from the Protein Data Bank) is prepared for docking by adding hydrogen atoms and assigning charges. | Protein Data Bank (PDB), Schrödinger Maestro, MOE |

| 3. Molecular Docking | The prepared library of compounds is computationally "docked" into the active site of the target protein. A scoring function is used to estimate the binding affinity for each compound. | AutoDock, Glide, GOLD |

| 4. Hit Identification and Filtering | Compounds with the best docking scores and favorable predicted interactions with the target are selected as "hits." These hits may be further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. | Schrödinger Canvas, FAF-Drugs4 |

| 5. Lead Optimization | The most promising hits undergo further computational analysis, such as molecular dynamics simulations, to study the stability of the protein-ligand complex over time. This information can guide the design of more potent and selective analogs. | GROMACS, AMBER, NAMD |

Although direct computational studies on this compound are not available, the established principles of in silico drug design provide a clear framework for how this compound could be evaluated for its therapeutic potential in future research.

Role of N Hydroxyisobutyrimidamide Hydrochloride As a Key Synthetic Building Block

Facilitation of Hydroxylamine-Based Syntheses in Fine Chemical Production

N-Hydroxyisobutyrimidamide hydrochloride can be considered a stable derivative and synthetic equivalent of hydroxylamine (B1172632). Hydroxylamine and its derivatives are fundamental reagents in the production of fine chemicals, including pharmaceuticals, agrochemicals, and specialty materials. They are crucial for the synthesis of oximes, hydroxamic acids, and various nitrogen-containing heterocycles.

However, free hydroxylamine can be unstable and hazardous to handle. By utilizing a stable, solid form like this compound, chemists can introduce the core N-O functionality into molecules with greater safety and precision. In specific reactions, the N-hydroxyimidamide group can undergo hydrolysis or other transformations to reveal the hydroxylamine moiety or react directly to form products that would otherwise be synthesized from hydroxylamine itself. This makes it an important intermediate for introducing the hydroxylamine scaffold into more complex molecular frameworks during the multi-step syntheses common in fine chemical manufacturing.

Construction of Diverse Heterocyclic Scaffolds

The primary utility of this compound in synthetic chemistry is its role as a precursor for constructing heterocyclic rings, which are core components of many biologically active compounds. chim.it The N-hydroxyimidamide functional group is pre-configured for cyclization reactions to form five-membered rings.

N-hydroxyimidamides are well-established precursors for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles found in numerous approved drugs and investigational molecules. mdpi.com The synthesis involves the reaction of the N-hydroxyimidamide group with a carbonyl-containing component, which provides the final carbon atom needed to close the five-membered ring. This compound can thus be used to generate 3-isopropyl-1,2,4-oxadiazole derivatives.

The most common and robust method is the two-step process involving the acylation of the N-hydroxyimidamide to form an O-acylamidoxime intermediate, which is then cyclized via dehydration. researchgate.net This cyclization can be promoted by heat or by using various reagents under milder conditions. mdpi.comresearchgate.net More advanced, one-pot procedures have also been developed, where the N-hydroxyimidamide reacts directly with carboxylic acids (activated in situ), acyl chlorides, or even aldehydes to form the oxadiazole ring without the need to isolate the intermediate. mdpi.comnih.gov These methods are highly valuable for creating compound libraries for drug discovery, as they allow for the rapid generation of diverse molecules by varying the coupling partner.

| Strategy | Reagents & Conditions | Product Type | Reference |

| Two-Step (via O-Acylamidoxime) | 1. Acyl Chloride or Activated Carboxylic Acid2. Thermal or Base-Catalyzed Cyclization (e.g., TBAF/THF) | 3,5-Disubstituted 1,2,4-Oxadiazoles | mdpi.comresearchgate.net |

| One-Pot (from Carboxylic Acid) | Carboxylic Acid, Coupling Agent (e.g., EDC, DCC), High Temperature | 3,5-Disubstituted 1,2,4-Oxadiazoles | chim.itnih.gov |

| Oxidative Cyclization | Aldehydes, Oxidizing Agent (e.g., DDQ, I2) | 3,5-Disubstituted 1,2,4-Oxadiazoles | thieme-connect.com |

| Cyclocondensation | Orthoesters, Acid Catalyst | 3,5-Disubstituted 1,2,4-Oxadiazoles | nih.gov |

This table summarizes general strategies for the synthesis of 1,2,4-oxadiazoles from N-hydroxyimidamides (amidoximes).

While the direct synthesis of imidazodiazepines from N-hydroxyimidamides is not a standard transformation, the core functional groups within this compound offer potential pathways. The "imidamide" portion of the name refers to the amidine-like structure (-C(=N)N-), a key functional group in the synthesis of nitrogen-containing heterocycles. nih.gov

The synthesis of the imidazole (B134444) ring often involves the condensation of an amidine with an α-halo ketone or a related 1,2-dicarbonyl species. researchgate.netresearchgate.net Therefore, this compound could serve as a precursor to an isobutyrimidamide moiety. After chemical modification, such as the reduction of the N-hydroxy group, the resulting amidine could be used as a building block to construct the imidazole portion of an imidazodiazepine scaffold. Furthermore, the principles of fragment-based drug design could allow for the strategic integration of the isopropyl-amidine fragment derived from this reagent into a pre-existing diazepine (B8756704) ring system, offering a route to novel scaffold modifications.

The utility of this compound extends beyond the synthesis of specific heterocycles to broader applications in the assembly of complex molecules. The N-hydroxyimidamide functional group is a versatile synthon that can participate in various cycloaddition and condensation reactions. For instance, it can react with aldehydes and ketones to form 4,5-dihydro-1,2,4-oxadiazoles. nih.gov

Its ability to act as a bidentate nucleophile makes it a valuable partner in reactions catalyzed by transition metals, opening pathways to more intricate molecular architectures. The presence of the isopropyl group provides steric bulk and lipophilicity, which can be desirable properties when designing drug candidates. By serving as a reliable and stable source of the N-hydroxyimidamide functional group, this hydrochloride salt facilitates the incorporation of this valuable pharmacophore into larger, more complex natural product analogues or novel therapeutic agents.

Contributions to Chemical Reaction Development and Methodology

The use of stable and accessible reagents like this compound contributes significantly to the advancement of chemical reaction methodologies. Research into the reactivity of N-hydroxyimidamides has led to the development of milder, more efficient, and higher-yielding synthetic routes to important heterocyclic scaffolds like 1,2,4-oxadiazoles. mdpi.comthieme-connect.com

Studies focusing on these reagents have driven innovation in several areas:

One-Pot Reactions: The development of single-step syntheses of oxadiazoles from N-hydroxyimidamides and carboxylic acids or aldehydes improves operational simplicity and reduces waste, aligning with the principles of green chemistry. mdpi.com

Catalyst Development: While many cyclization reactions are thermally or base-promoted, research has explored catalytic systems, including metal-free approaches, to facilitate these transformations under milder conditions. thieme-connect.com

Expansion of Substrate Scope: By using stable building blocks like this compound, chemists can test the limits of new reactions, expanding the range of functional groups that are tolerated and broadening the applicability of new synthetic methods.

By providing a dependable and easy-to-handle chemical entity, this compound serves not only as a building block for molecules but also as a tool for the development and optimization of synthetic reactions that are fundamental to organic and medicinal chemistry.

Future Directions and Emerging Research Avenues